molecular formula C18H21N5 B11226004 4-methyl-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

4-methyl-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11226004
M. Wt: 307.4 g/mol
InChI Key: FUIPVGPVLVEDGS-UHFFFAOYSA-N
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Description

4-METHYL-N-{2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is a complex organic compound characterized by its unique molecular structure This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the cyclization of hydrazoic acid with appropriate nitriles under acidic conditions. The subsequent steps involve the introduction of the methyl and phenyl groups through alkylation and arylation reactions. These reactions are often carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

4-METHYL-N-{2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s aromatic rings can interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-methylphenyl derivatives

Uniqueness

What sets 4-METHYL-N-{2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE apart is its combination of a tetrazole ring with methyl and phenyl groups. This unique structure provides enhanced stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

4-methyl-N-[2-[1-(2-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C18H21N5/c1-13-9-11-15(12-10-13)19-18(3,4)17-20-21-22-23(17)16-8-6-5-7-14(16)2/h5-12,19H,1-4H3

InChI Key

FUIPVGPVLVEDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)(C)C2=NN=NN2C3=CC=CC=C3C

Origin of Product

United States

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